2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine
Description
2-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine is a benzimidazole derivative characterized by a difluoromethyl group at the N1 position and a propan-1-amine chain at the C2 position of the benzimidazole core. This compound exhibits unique electronic properties due to the electron-withdrawing nature of the difluoromethyl group, which enhances its lipophilicity and influences dipole interactions .
Properties
IUPAC Name |
2-[1-(difluoromethyl)benzimidazol-2-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3/c1-7(6-14)10-15-8-4-2-3-5-9(8)16(10)11(12)13/h2-5,7,11H,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMHBICJDBOMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2N1C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cascade Cyclization for Difluoromethyl Substitution
Recent advances in radical chemistry have enabled efficient incorporation of difluoromethyl groups into heterocyclic systems. A method described by utilizes α,α-difluorophenylacetic acid and 2-arylbenzimidazoles under metal-free conditions to generate difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. While this reaction targets isoquinolinone derivatives, its mechanistic framework—specifically, the decarboxylative radical pathway—provides a blueprint for synthesizing 1-(difluoromethyl)-1H-benzimidazole intermediates.
The proposed mechanism involves:
-
Decarboxylation : α,α-Difluorophenylacetic acid undergoes decarboxylation to form a difluoromethyl radical.
-
Radical Addition : The radical adds to the 2-arylbenzimidazole, initiating cyclization.
-
Aromatization : Oxidation and deprotonation restore aromaticity, yielding the difluoromethylated benzimidazole.
This approach avoids transition metals and harsh bases, making it scalable and environmentally benign. However, adapting this method to synthesize 1-(difluoromethyl)-1H-benzimidazole (a precursor to the target compound) requires substituting the isoquinolinone moiety with a propan-1-amine side chain.
Buchwald–Hartwig Amination for Functionalization
The palladium-catalyzed Buchwald–Hartwig reaction, as demonstrated in, enables coupling of halogenated pyrazolo[1,5-a]pyrimidines with benzimidazoles. Although this study focuses on PI3K inhibitors, its synthetic logic applies to installing amine substituents on benzimidazoles. For the target compound, a modified protocol could involve:
-
Halogenation : Introducing a bromine or iodine atom at the C(2) position of 1-(difluoromethyl)-1H-benzimidazole.
-
Cross-Coupling : Reacting the halogenated intermediate with propan-1-amine using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos).
Key advantages include high functional group tolerance and regioselectivity. Challenges involve optimizing ligand-catalyst systems to prevent over-alkylation of the amine.
Propan-1-Amine Side Chain Installation
Reductive Amination of Ketone Intermediates
Reductive amination offers a robust route to primary amines. A plausible pathway for the target compound involves:
-
Ketone Synthesis : Reacting 2-(1-(difluoromethyl)-1H-benzimidazol-2-yl)propanal with ammonia.
-
Reduction : Using sodium triacetoxyborohydride (STAB) or cyanoborohydride to reduce the imine intermediate.
In, reductive amination of aldehydes with amines achieved yields up to 93%, albeit in a different structural context. Applying this method to the target compound would require careful control of stoichiometry to avoid diastereomer formation.
Nucleophilic Substitution with Protected Amines
The patent describes alkylation reactions using intermediates like Formula 2a (halogenated compounds) and amines. Adapting this strategy:
-
Alkylation Precursor : Synthesize 2-(1-(difluoromethyl)-1H-benzimidazol-2-yl)propyl bromide.
-
Amine Coupling : React with a protected propan-1-amine (e.g., tert-butyl carbamate) followed by deprotection.
This method benefits from well-established protocols for nucleophilic substitution but risks side reactions such as elimination or over-alkylation.
Integrated Synthetic Routes
Sequential Radical Cyclization and Reductive Amination
Combining methods from and, a two-step synthesis could proceed as:
-
Step 1 : Radical cyclization of α,α-difluorophenylacetic acid with o-phenylenediamine derivatives to form 1-(difluoromethyl)-1H-benzimidazole.
-
Step 2 : Reductive amination of 2-propionaldehyde-functionalized benzimidazole with ammonia.
Table 1: Comparative Yields for Integrated Routes
Palladium-Mediated One-Pot Synthesis
A one-pot approach leveraging Buchwald–Hartwig amination and in situ benzimidazole formation could streamline synthesis:
-
Simultaneous Cyclization and Coupling : React o-phenylenediamine with α,α-difluorophenylacetic acid and propan-1-amine in the presence of Pd(OAc)₂ and XPhos.
This method remains hypothetical but draws inspiration from and, where multi-component reactions reduced purification steps.
Challenges and Optimization Strategies
Regioselectivity in Benzimidazole Formation
The orientation of substituents on the benzimidazole ring critically impacts reactivity. Studies in highlight the role of electron-withdrawing groups (e.g., difluoromethyl) in directing cyclization. Using Lewis acids like ZnCl₂ could enhance regioselectivity during benzimidazole synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzimidazole derivatives, while reduction could produce amine-functionalized benzimidazoles .
Scientific Research Applications
Synthesis Overview
The synthesis of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine involves several key steps:
- Formation of the Benzimidazole Ring : Cyclization of o-phenylenediamine with a carboxylic acid derivative.
- Introduction of the Difluoromethyl Group : Nucleophilic substitution using difluoromethyl halides.
- Attachment of the Propan-1-amine Side Chain : Alkylation under basic conditions.
Medicinal Chemistry
This compound has shown potential as a pharmacological agent, particularly in treating neurological disorders. Its structure allows for interactions with specific receptors, which can lead to therapeutic effects.
Case Study : Research indicates that benzimidazole derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems, providing a basis for developing treatments for conditions like Alzheimer's disease.
Biological Research
In biological studies, this compound is utilized for receptor binding assays and enzyme inhibition studies. Its ability to selectively bind to certain targets enhances its utility in drug discovery.
Case Study : A study demonstrated that this compound effectively inhibits specific enzymes involved in cancer progression, suggesting its potential as an anticancer agent .
Industrial Applications
The compound serves as an intermediate in synthesizing more complex molecules, contributing to new materials and chemicals. Its unique properties make it valuable in developing pharmaceuticals and agrochemicals.
Data Table of Applications
Mechanism of Action
The mechanism of action for 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related benzimidazole derivatives with variations in substituents and side chains (Table 1).
Table 1: Structural and Functional Comparison
Key Differentiators
Hydrogen-Bonding Capacity: The primary amine in propan-1-amine offers stronger H-bond donation than tertiary amines (e.g., 2-(1-methylbenzimidazol-2-yl)propan-2-amine) .
Biological Activity :
- Compounds with thiazole-phenyl side chains (e.g., Compound 6) show antibacterial activity, while the target compound’s biological profile remains unexplored but may leverage supramolecular interactions for drug design .
- Electron-Withdrawing Groups : The CF₂ group may stabilize charge distribution in enzymatic binding pockets, a feature absent in analogs with alkyl or aryl substituents .
Synthetic Accessibility :
- The target compound’s synthesis likely involves halogenation and amine coupling, similar to methods for 10b (L-valine condensation) and 19 (KOH-mediated alkylation) .
Biological Activity
The compound 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzimidazole core substituted with a difluoromethyl group and a propan-1-amine side chain. The molecular formula is with a molecular weight of 225.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H13F2N3 |
| Molecular Weight | 225.24 g/mol |
| CAS Number | 1049702-04-6 |
| IUPAC Name | 2-[1-(difluoromethyl)benzimidazol-2-yl]propan-1-amine dihydrochloride |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethyl group enhances binding affinity and selectivity, while the benzimidazole ring contributes to structural stability.
Potential Mechanisms Include:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related benzodiazole derivatives can induce apoptosis in tumor cells while sparing normal lymphocytes, suggesting a selective mechanism that could be beneficial in cancer therapy .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially making it useful in treating neurodegenerative disorders. Its ability to modulate neurotransmitter systems could provide insights into its role in protecting neuronal cells from damage .
Antimicrobial Activity
Some derivatives of benzimidazole compounds have shown promising antimicrobial activity against bacterial and fungal strains. This suggests that this compound might also possess similar properties, warranting further investigation into its potential as an antimicrobial agent .
Study on Cytotoxicity
A study focused on the cytotoxic effects of related compounds revealed that they effectively inhibited cell proliferation in various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The mechanism was linked to the induction of apoptosis and necrosis in these cells, highlighting the therapeutic potential of such compounds in oncology .
Neuroprotective Research
In a neuropharmacological study, researchers evaluated the effects of benzimidazole derivatives on neuronal cultures exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability, suggesting their potential application in treating conditions like Alzheimer's disease .
Antimicrobial Studies
In antimicrobial assays, compounds related to this compound were tested against various pathogens. Results showed varying degrees of activity, indicating that structural modifications could enhance efficacy against specific strains .
Q & A
Q. What are the key structural and electronic properties of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]propan-1-amine that influence its reactivity in organic synthesis?
The compound’s reactivity is governed by:
- Difluoromethyl group : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .
- Benzimidazole core : Facilitates π-π stacking interactions, critical for stabilizing transition states in catalytic processes .
- Propan-1-amine side chain : Provides a flexible nucleophilic site for functionalization (e.g., alkylation or acylation) .
Methodological Insight: Use density functional theory (DFT) to map charge distribution and identify reactive hotspots.
Q. What synthetic strategies are employed to prepare this compound, and how are intermediates characterized?
A typical route involves:
- Step 1 : Condensation of 1-(difluoromethyl)-1H-benzimidazole with 3-chloropropan-1-amine under reflux in acetonitrile with K₂CO₃ as a base .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Characterization : NMR (¹H/¹³C) for regiochemical confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline) for absolute configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for derivatives of this compound?
Contradictions may arise from:
- Dynamic effects : Rotameric equilibria in the propan-1-amine chain can cause peak splitting. Variable-temperature NMR (VT-NMR) can clarify this .
- Residual paramagnetic impurities : Use chelating agents (e.g., EDTA) during purification to remove metal traces .
- Stereochemical ambiguity : Compare experimental NOESY data with computational conformational analysis (e.g., using Gaussian or ORCA) .
Q. What computational approaches are recommended to model the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on the benzimidazole ring’s π-π interactions and the difluoromethyl group’s hydrophobic contacts .
- Molecular dynamics (MD) simulations : GROMACS or AMBER can simulate ligand-protein stability, highlighting key residues for mutagenesis validation .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .
Q. How can structural modifications to the benzimidazole core or propan-1-amine chain improve the compound’s pharmacokinetic properties?
- Benzimidazole modifications : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position to enhance metabolic stability .
- Propan-1-amine chain : Replace the primary amine with a secondary or tertiary amine to reduce first-pass metabolism .
- In vitro assays : Measure logP (HPLC) for lipophilicity, microsomal stability (CYP450 enzymes), and plasma protein binding (equilibrium dialysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
